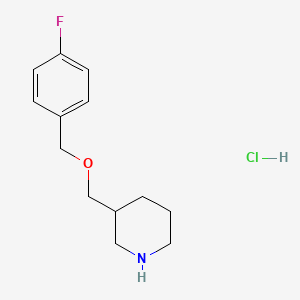3-(4-Fluoro-benzyloxymethyl)-piperidine hydrochloride
CAS No.: 1220017-51-5
Cat. No.: VC2687791
Molecular Formula: C13H19ClFNO
Molecular Weight: 259.75 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1220017-51-5 |
|---|---|
| Molecular Formula | C13H19ClFNO |
| Molecular Weight | 259.75 g/mol |
| IUPAC Name | 3-[(4-fluorophenyl)methoxymethyl]piperidine;hydrochloride |
| Standard InChI | InChI=1S/C13H18FNO.ClH/c14-13-5-3-11(4-6-13)9-16-10-12-2-1-7-15-8-12;/h3-6,12,15H,1-2,7-10H2;1H |
| Standard InChI Key | GOIXGZHFYFVDSE-UHFFFAOYSA-N |
| SMILES | C1CC(CNC1)COCC2=CC=C(C=C2)F.Cl |
| Canonical SMILES | C1CC(CNC1)COCC2=CC=C(C=C2)F.Cl |
Introduction
Chemical Identity and Structure
3-(4-Fluoro-benzyloxymethyl)-piperidine hydrochloride consists of a piperidine ring with a 4-fluorobenzyloxymethyl group attached at the 3-position. As a hydrochloride salt, it has enhanced water solubility compared to its free base form. The compound has a molecular formula of C13H19ClFNO and a molecular weight of 259.75 g/mol .
The structure features several key components:
-
A six-membered piperidine heterocyclic ring containing nitrogen
-
A methoxymethyl linker connecting the piperidine to the benzyl group
-
A para-fluorinated benzyl group
-
A hydrochloride salt formation
Chemical Identifiers and Properties
The following table summarizes the key chemical identifiers and properties of the compound:
| Parameter | Value |
|---|---|
| Chemical Name | 3-(4-Fluoro-benzyloxymethyl)-piperidine hydrochloride |
| CAS Number | 1220017-51-5 |
| Molecular Formula | C13H19ClFNO |
| Molecular Weight | 259.75 g/mol |
| Parent Compound | CID 20735289 (3-{[(4-Fluorobenzyl)oxy]methyl}piperidine) |
| Creation Date | March 8, 2012 |
| Modification Date | February 22, 2025 |
The compound is registered in chemical databases with various synonyms, including 3-(((4-Fluorobenzyl)oxy)methyl)piperidine hydrochloride and 3-[(4-fluorophenyl)methoxymethyl]piperidine;hydrochloride .
Structural Characteristics
The structural arrangement of 3-(4-Fluoro-benzyloxymethyl)-piperidine hydrochloride confers specific chemical and potential pharmacological properties to the molecule. The piperidine ring serves as the core scaffold, while the fluorinated benzyl group introduces unique electronic effects.
Key Structural Features
The compound's structure can be analyzed in terms of its constituent parts:
-
Piperidine Ring: A six-membered saturated heterocyclic amine that is commonly found in many natural alkaloids and synthetic pharmaceuticals. The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor.
-
Methoxymethyl Linker: The -OCH2- group connects the piperidine ring to the benzyl group, providing flexibility to the molecule and potentially affecting its three-dimensional conformation.
-
4-Fluorobenzyl Group: The benzyl group with a fluorine atom at the para position introduces specific electronic effects. Fluorine, being highly electronegative, can influence the electron distribution in the aromatic ring and potentially affect binding interactions with biological targets.
-
Hydrochloride Salt: The formation of a hydrochloride salt enhances water solubility, which is particularly important for potential pharmaceutical applications .
Comparative Analysis with Related Compounds
Several related compounds appear in the chemical literature, allowing for comparative analysis of structural similarities and differences.
Comparison with Position Isomers
The 2-position isomer, 2-(3-Fluoro-benzyloxymethyl)-piperidine hydrochloride (CAS: 1261231-65-5), differs from our subject compound in two ways: the position of attachment to the piperidine ring (2 vs. 3) and the position of the fluorine atom on the benzyl group (meta vs. para) . These seemingly minor structural differences can significantly impact chemical properties and potential biological activities.
Comparison with Related Piperidine Derivatives
4-(4-Fluorobenzyl)piperidine hydrochloride (CAS: 193357-52-7) represents another related compound with a molecular weight of 229.72 g/mol and formula C12H17ClFN . This compound differs from our subject molecule by lacking the oxygen linker between the piperidine and benzyl groups.
The following table compares key characteristics of these related compounds:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|---|
| 3-(4-Fluoro-benzyloxymethyl)-piperidine hydrochloride | 1220017-51-5 | C13H19ClFNO | 259.75 | Reference compound |
| 2-(3-Fluoro-benzyloxymethyl)-piperidine hydrochloride | 1261231-65-5 | C13H19ClFNO | 259.75 | 2-position attachment, meta-fluorine |
| 4-(4-Fluorobenzyl)piperidine hydrochloride | 193357-52-7 | C12H17ClFN | 229.72 | Direct benzyl attachment, no oxygen linker |
These structural variations likely result in differences in physicochemical properties, binding affinities, and potential biological activities.
Research Limitations and Future Directions
Current research on 3-(4-Fluoro-benzyloxymethyl)-piperidine hydrochloride appears to be limited, as evidenced by the scarcity of detailed information in the literature and its discontinued commercial status. Several key aspects warrant further investigation:
-
Synthetic Methodology: Development of efficient synthetic routes would facilitate access to this compound and related derivatives for research purposes.
-
Structure-Activity Relationships: Systematic studies comparing the biological activities of this compound with its isomers and related derivatives could provide valuable insights for medicinal chemistry.
-
Physicochemical Characterization: Comprehensive determination of properties such as solubility, stability, and acid-base behavior would enhance understanding of this compound's behavior in various environments.
-
Potential Therapeutic Applications: Given the prevalence of piperidine derivatives in pharmaceuticals, exploration of potential biological activities and therapeutic applications could be valuable.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume